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Chromium;methyl benzoate

Cat. No.: B14749862
M. Wt: 324.29 g/mol
InChI Key: UBNHVLMBUBVJQG-UHFFFAOYSA-N
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Description

Significance of Arene-Chromium Tricarbonyl Complexes in Organic and Organometallic Chemistry

Arene-chromium tricarbonyl complexes, often referred to as (arene)Cr(CO)₃, are a class of organometallic compounds that have garnered considerable attention for their unique reactivity and applications in organic synthesis. uwindsor.carsc.org The complexation of an aromatic ring (an arene) to a chromium tricarbonyl moiety dramatically changes the arene's chemical behavior, enabling transformations that are not feasible with the uncomplexed organic molecule. uwindsor.carsc.orgcapes.gov.br

A primary feature of the Cr(CO)₃ group is its powerful electron-withdrawing effect on the complexed arene. uwindsor.carsc.org This electronic perturbation allows for efficient nucleophilic aromatic substitution (SNAr) and dearomatization reactions on the aromatic ring. uwindsor.carsc.org Furthermore, the chromium tricarbonyl unit stabilizes negative charges at the benzylic position (the carbon atom adjacent to the aromatic ring) and activates carbon-halogen bonds within the arene for cross-coupling reactions. uwindsor.cawikipedia.org

The steric bulk of the Cr(CO)₃ group is another significant aspect. It effectively blocks one face of the arene ring, providing excellent facial control in stereoselective reactions. uwindsor.cawikipedia.org This property has been widely exploited in diastereoselective synthesis. wikipedia.org When the arene is unsymmetrically substituted, the resulting complex can be chiral (planar chirality), and methods exist to prepare these complexes in enantiomerically pure forms. uwindsor.carsc.org These chiral complexes have proven to be valuable as intermediates in the synthesis of natural products and as ligands in asymmetric catalysis. uwindsor.carsc.org

The stability of arene chromium tricarbonyl complexes contributes to their utility; they are often crystalline solids, stable to air, though they can be sensitive to oxidizing agents and light. uwindsor.ca The chromium fragment can also be readily removed after the desired chemical transformation, liberating the modified arene. uwindsor.ca

Historical Context of Chromium Arene Chemistry Development

The field of chromium arene chemistry has a rich history marked by several key discoveries. A foundational moment was the development of the Fischer-Hafner synthesis in the 1950s by E. O. Fischer and Walter Hafner. wikipedia.org This method involved the reaction of metal chlorides with arenes in the presence of aluminum trichloride (B1173362) and aluminum metal, leading to the synthesis of sandwich compounds like bis(benzene)chromium. wikipedia.org

Another pivotal development was the direct synthesis of (arene)tricarbonylchromium complexes by reacting chromium hexacarbonyl (Cr(CO)₆) with an arene. wikipedia.org This method works particularly well for electron-rich arenes and produces "piano stool" complexes, where the arene ligand is like the "seat" and the three carbonyl ligands are the "legs". wikipedia.org

The synthetic utility of these complexes began to be significantly explored in the 1970s. In 1975, the Semmelhack group demonstrated the successful nucleophilic addition of carbanions to benzene (B151609) chromium tricarbonyl. msu.edu In the same year, Dötz reported that chromium Fischer carbene complexes could react with alkynes to generate arene chromium tricarbonyl complexes. msu.edu These discoveries opened the door to a wide range of applications for these complexes in organic synthesis, a field that continues to be actively researched. acs.org The study of chromium(III) complexes also has a long history, particularly in the development of transition metal photochemistry, owing to their kinetic inertness. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16CrO4 B14749862 Chromium;methyl benzoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16CrO4

Molecular Weight

324.29 g/mol

IUPAC Name

chromium;methyl benzoate

InChI

InChI=1S/2C8H8O2.Cr/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*2-6H,1H3;

InChI Key

UBNHVLMBUBVJQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1.COC(=O)C1=CC=CC=C1.[Cr]

Origin of Product

United States

Synthetic Methodologies for Chromium Methyl Benzoate Complexes

Direct Coordination Approaches

Direct coordination methods represent the most straightforward route to forming π-arene complexes of chromium(0), where the methyl benzoate (B1203000) ligand binds to a chromium tricarbonyl fragment.

Reaction of Chromium Hexacarbonyl with Methyl Benzoate

The primary method for synthesizing (η⁶-arene)Cr(CO)₃ complexes, including the methyl benzoate derivative, involves the direct thermal reaction of chromium hexacarbonyl, Cr(CO)₆, with the arene ligand. rsc.orgwikipedia.org This reaction is typically carried out by heating a solution of Cr(CO)₆ in the presence of the arene. youtube.com The process results in the substitution of three carbonyl ligands by the aromatic ring of the methyl benzoate. youtube.com

The reaction can be performed using the arene itself as the solvent or with a high-boiling inert co-solvent like di-n-butyl ether, often in combination with tetrahydrofuran (B95107) (THF). rsc.org The general transformation is shown below:

Cr(CO)₆ + C₆H₅COOCH₃ → (η⁶-C₆H₅COOCH₃)Cr(CO)₃ + 3 CO

While effective, this method can require prolonged reaction times and a large excess of the arene ligand to achieve good yields. rsc.org The reaction is generally more favorable for electron-rich arenes. youtube.com Arenes bearing strongly electron-withdrawing groups, such as benzoic acid, may fail to undergo complexation under these conditions. chemrxiv.org The ester group of methyl benzoate is less deactivating than a carboxylic acid, allowing for the formation of the target complex, which typically presents as orange crystals.

Recent optimizations of this procedure have shown that a high excess of the arene is not always necessary, which simplifies the purification process, especially for arenes with high boiling points. researchgate.net

Ligand Exchange Synthesis Routes for Chromium(0) and Chromium(III) Arene Complexes

Ligand exchange, or arene substitution, offers an alternative pathway to (arene)Cr(CO)₃ complexes, often under milder conditions than the direct reaction with Cr(CO)₆.

For Chromium(0) complexes, this strategy involves displacing a weakly bound ligand from a pre-existing chromium complex. uwindsor.ca A common and highly effective precursor for this method is (naphthalene)Cr(CO)₃. The naphthalene (B1677914) ligand in this complex is labile and can be readily displaced by other arenes. youtube.com This method is particularly useful for synthesizing arene complexes that are difficult to prepare via the direct thermal route. youtube.com The exchange can be accelerated by Lewis bases like THF or acetonitrile (B52724) (CH₃CN). youtube.com

Another approach utilizes labile solvento complexes, such as [Cr(CO)₃(CH₃CN)₃], which are prepared in situ. The coordinated acetonitrile ligands are easily substituted by the desired arene ligand at room temperature. uwindsor.ca

Precursor ComplexExchanging LigandProductConditions
(Naphthalene)Cr(CO)₃Benzene (B151609)(Benzene)Cr(CO)₃140-160 °C
[Cr(CO)₃(CH₃CN)₃]Benzene(Benzene)Cr(CO)₃25 °C

For Chromium(III) , the synthesis of arene complexes via ligand exchange is not a common or well-established methodology. The formation of Cr(III)-arene π-complexes is challenging due to the electronic preferences of the Cr(III) center, which favors harder ligands over neutral arenes. Synthetic strategies for Cr(III) species typically rely on other methods, such as direct complexation with anionic ligands or oxidation of Cr(0) precursors.

Alternative Synthetic Routes to Chromium-Benzoate Species

Beyond direct arene complexation, other synthetic strategies provide access to chromium complexes featuring benzoate or related ligands, particularly for the chromium(III) oxidation state.

Mechanochemical Synthesis of Related Chromium(III) Complexes

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a green and efficient alternative to traditional solvent-based synthesis. libretexts.org This solvent-free approach has been successfully applied to the synthesis of various chromium(III) complexes in high yields (95-97%). libretexts.orgyoutube.com

The typical procedure involves grinding a solid Cr(III) precursor, such as [CrCl₃(THF)₃], with the desired ligand(s) using a mortar and pestle. libretexts.orgyoutube.com This method avoids the need for bulk solvents, simplifying purification and reducing chemical waste. libretexts.org While this has been demonstrated for chromium(III) complexes with nitrogen- and phosphorus-containing pincer and bidentate ligands, the principle is applicable to the formation of complexes with other ligands, including benzoates, provided a suitable solid-state reaction can occur. libretexts.orgyoutube.com

Reductive Elimination Pathways in Chromium Methyl Complex Formation

Reductive elimination is a fundamental organometallic reaction step where two ligands on a metal center couple and are expelled from the metal's coordination sphere, resulting in a decrease in the metal's oxidation state. youtube.com It is the microscopic reverse of oxidative addition. youtube.com

The formation of a chromium-methyl bond on an arene complex does not occur directly via reductive elimination. Instead, it is typically achieved through the oxidative addition of a methyl halide (e.g., methyl iodide) to a low-valent chromium(0) center. However, reductive elimination is a crucial, often subsequent, step in catalytic cycles. For a stable (arene)Cr(CO)₃ complex, the chromium is in the Cr(0) state and is coordinatively saturated (18-electron complex), making it resistant to direct oxidative addition without prior ligand loss (e.g., CO).

A more relevant pathway involves the activation of bonds on the arene ligand once it is complexed to the chromium center. For instance, the carbon-halogen bond in a (haloarene)Cr(CO)₃ complex is activated towards oxidative addition by other metals (e.g., palladium in cross-coupling reactions). rsc.orglibretexts.org A related transformation is the ipso-substitution of a chloro group on a complexed arene using methylindium reagents to form a methyl-substituted arene complex. libretexts.org

Reductive elimination is favored for metals in higher oxidation states (e.g., Cr(II) or Cr(III) intermediates) and for ligands that are cis- to one another. youtube.com For instance, an intermediate alkyl-hydride chromium complex would readily undergo reductive elimination to release an alkane. Therefore, while reductive elimination is a key mechanistic concept in chromium chemistry, the direct formation of a stable chromium-methyl bond in this context relies on other pathways like oxidative addition or nucleophilic attack.

Chromium(III) Complexation with Benzoic Acid Derivatives

Chromium(III) readily forms stable complexes with carboxylate-containing ligands like benzoic acid and its derivatives through standard coordination chemistry. wikipedia.orgyoutube.com In these complexes, the benzoate ligand typically acts as a monodentate or bidentate ligand, coordinating to the chromium ion through its oxygen atoms, rather than forming a π-arene complex.

A labile chromium complex with benzoic acid, [CrO₂(C₇H₅O₂)(C₂H₅OH)(H₂O)₂], has been synthesized and characterized. youtube.com Studies on the complexation of Cr(III) with salicylic (B10762653) acid (a hydroxy-benzoic acid) and its derivatives show that Cr(III) forms stable 1:1 (metal:ligand) complexes of the type CrL⁺ in acidic solutions. wikipedia.org At near-neutral pH, hydroxo complexes such as CrL(OH) can also form. wikipedia.org The stability of these Cr(III) complexes with salicylic acid derivatives was found to decrease in the order: Salicylic Acid > 5-Sulphosalicylic Acid > 5-Nitrosalicylic Acid. wikipedia.org

LigandComplex Type(s) Formed with Cr(III)Stability Trend
Benzoic Acid[CrO₂(C₇H₅O₂)(C₂H₅OH)(H₂O)₂]N/A
Salicylic AcidCrL⁺, CrL(HL), CrL(OH)Highest
5-Sulphosalicylic AcidCrL⁺, CrL(HL), CrL(OH)Intermediate
5-Nitrosalicylic AcidCrL⁺, CrL(HL), CrL(OH)Lowest

These findings demonstrate the strong affinity of the "hard" Cr(III) cation for oxygen donor ligands like carboxylates, leading to the formation of classical coordination complexes. wikipedia.org

Catalytic Preparation of Chromium-Containing Materials for Methyl Benzoate Transformations

The synthesis of chromium-containing catalytic materials for the transformation of methyl benzoate is a significant area of research, particularly for hydrogenation reactions. One notable application is the conversion of methyl benzoate to benzaldehyde (B42025), a valuable chemical intermediate. The preparation of these catalysts involves carefully controlled methods to ensure high activity, selectivity, and stability.

A prominent example is a mixed-oxide catalyst system designed for the hydrogenation of methyl benzoate. google.comgoogle.com This catalyst utilizes zirconium oxide as a support, manganese oxide as the primary active component, and chromium oxide as a crucial binder and promoter. google.comgoogle.com The inclusion of chromium is vital for the catalyst's mechanical strength and surface properties. google.com

The preparation method typically involves the co-precipitation or kneading of precursors of the different metal oxides. google.comgoogle.com For instance, salts like chromium nitrate (B79036) nonahydrate, manganese acetate (B1210297) tetrahydrate, and a zirconium source such as zirconium dioxide are uniformly mixed. google.com In some formulations, an alkali metal component like sodium bicarbonate is added. google.comgoogle.com This mixture is then extruded into a desired shape, followed by a two-stage thermal treatment. The first stage is a drying step conducted at a relatively low temperature (e.g., 40–100 °C), followed by a high-temperature calcination (e.g., 540 °C). google.comgoogle.com

The addition of sodium bicarbonate serves a dual purpose. During calcination at temperatures between 250-300 °C, it decomposes to release carbon dioxide, which acts as a porogen, creating a more porous and high-surface-area catalyst structure. google.comgoogle.com Subsequently, at higher temperatures, the resulting sodium species can react with chromium oxide to form sodium chromate (B82759). This transformation is reported to neutralize strong acid sites on the chromium oxide, which in turn enhances the catalyst's selectivity by minimizing side reactions. google.comgoogle.com The final material is a robust catalyst with low surface acid strength and high mechanical integrity, optimized for the vapor-phase hydrogenation of methyl benzoate. google.com

The composition of the catalyst is a critical factor influencing its performance. Research has explored various weight percentages of the constituent oxides to optimize the conversion of methyl benzoate and the selectivity towards benzaldehyde.

Table 1: Composition of a Zirconia-Supported Chromium-Manganese Catalyst for Methyl Benzoate Hydrogenation. google.comgoogle.com
ComponentFunctionComposition (wt. %)
Chromium Oxide (Cr₂O₃)Binder / Promoter1.5 - 10%
Manganese Oxide (MnOₓ)Active Component3 - 10%
Sodium Oxide (Na₂O)Selectivity Enhancer>0 - 7.5%
Zirconium Oxide (ZrO₂)Support / CarrierBalance

The effectiveness of these catalysts is demonstrated by high conversion and selectivity under specific reaction conditions. The preparation method, particularly the inclusion of additives like sodium bicarbonate, directly impacts these performance metrics.

Table 2: Research Findings on Catalyst Performance in the Hydrogenation of Methyl Benzoate. google.com
Catalyst SystemKey Preparation FeatureMethyl Benzoate Conversion (%)Benzaldehyde Selectivity (%)
Cr₂O₃-MnOₓ-ZrO₂Prepared with NaHCO₃ (Weight ratio NaHCO₃:Cr₂O₃ = 1:1)96.7899.53
Cr₂O₃-MnOₓ-ZrO₂Prepared without NaHCO₃Lower specific surface area and reduced selectivity due to chromium oxide acidity.

Structural Elucidation and Coordination Geometry of Chromium Methyl Benzoate Complexes

Crystallographic Analysis of Chromium-Methyl Benzoate (B1203000) Systems

Crystallographic studies, primarily X-ray diffraction, have been instrumental in providing a precise atomic-level description of chromium-methyl benzoate complexes. These analyses have definitively established the coordination mode and key structural parameters of these compounds.

X-Ray Diffraction Studies of η⁶-Methylbenzoate Coordination

X-ray analysis of the tricarbonylchromium derivative of methyl benzoate has confirmed the η⁶-coordination of the methyl benzoate ligand to the chromium atom. rsc.org In this arrangement, the chromium atom is bonded to all six carbon atoms of the benzene (B151609) ring. ontosight.ai The average chromium-carbon distance to the benzene ring is 2.22 Å, while the average chromium-carbon distance to the carbonyl ligands is 1.85 Å. rsc.org This η⁶-hapticity is a characteristic feature of arene tricarbonyl chromium complexes. ontosight.ai

The crystal structure reveals that the tricarbonylchromium group orients itself in a specific manner relative to the substituted benzene ring. The vectors from the chromium atom to the carbonyl carbons point towards the 1-, 3-, and 5-positions of the benzene ring, which is substituted at the 1-position with the methyl ester group. rsc.org This preferred orientation is influenced by the electronic nature of the substituent on the benzene ring. rsc.org

Table 1: Selected Crystallographic Data for (η⁶-Methyl Benzoate)tricarbonylchromium(0)

ParameterValue
Average Cr-C (benzene) distance2.22 Å
Average Cr-C (carbonyl) distance1.85 Å
Coordination Modeη⁶

Analysis of Piano-Stool Geometry in Tricarbonyl Complexes

Complexes of the type (η⁶-arene)Cr(CO)₃, including the methyl benzoate derivative, are classic examples of what is known as a "piano-stool" geometry. ontosight.ai This descriptive term arises from the arrangement of the ligands around the central chromium atom: the planar arene ring acts as the "seat" of the stool, and the three carbonyl ligands represent the "legs". ontosight.ai This coordination geometry is a stable 18-electron configuration for these organometallic compounds. researchgate.net The stability and reactivity of these complexes are largely dictated by this structural motif. ontosight.ai

Conformational Analysis and Molecular Structure

The orientation of the tricarbonylchromium moiety relative to the methyl benzoate ligand is not random. Conformational analysis has shed light on the preferred arrangements and the factors that govern them.

Investigation of Eclipsed and Staggered Orientations of Tricarbonylchromium Moiety

In solution and in the solid state, arene tricarbonylchromium complexes can exist in different rotational conformations, primarily described as eclipsed or staggered. These terms refer to the alignment of the carbonyl ligands with respect to the substituents on the arene ring. For substituted arenes like methyl benzoate, specific conformations are favored. Studies have indicated that for complexes bearing ester groups, the conformation where the ester group is anti-periplanar to the tricarbonylchromium entity is observed. researchgate.net This suggests a preference for a staggered-like orientation to minimize steric hindrance and optimize electronic interactions between the substituent and the metal fragment.

Metal-Ligand Bonding Characterization within Chromium-Benzoate Frameworks

The bonding in chromium-benzoate complexes, specifically (η⁶-methyl benzoate)tricarbonylchromium(0), is a synergistic interplay of electron donation and back-donation. This bonding model is central to understanding the stability and reactivity of these compounds.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of (Methyl Benzoate)tricarbonylchromium in solution. rasayanjournal.co.in

Upon complexation of methyl benzoate (B1203000) to the chromium tricarbonyl moiety, significant changes are observed in the ¹H NMR spectrum. The protons on the arene ring experience a notable upfield shift compared to the free, uncomplexed methyl benzoate molecule. cdnsciencepub.comcdnsciencepub.com This shielding effect is a hallmark of arene-metal tricarbonyl complexes. cdnsciencepub.comcdnsciencepub.com

In unsymmetrically substituted benzene (B151609) complexes like (Methyl Benzoate)tricarbonylchromium, the individual chemical shifts of the arene protons become distinctly different upon complexation, a contrast to the often more compressed spectral region in the free arene. cdnsciencepub.comresearchgate.net The signals for the methyl and methylene (B1212753) protons also exhibit shifts that can be analyzed to understand the electronic environment within the complex. rasayanjournal.co.in For instance, in a study of chromium (III) benzoate complexes, resonances for methyl and methylene protons were observed between 0.821 and 1.347 ppm. rasayanjournal.co.in

Detailed analysis of the ¹H NMR spectrum of methyl benzoate itself shows distinct signals for its aromatic protons. wisc.edursc.orgchemicalbook.com For example, a 400 MHz ¹H NMR spectrum of methyl benzoate in CDCl₃ reveals signals at approximately 8.03 ppm (doublet of doublets), 7.57 ppm (triplet of triplets), and 7.45 ppm (triplet). rsc.org The methyl protons typically appear as a singlet around 3.9 ppm. rsc.org These values serve as a baseline for quantifying the changes upon complexation with the Cr(CO)₃ group.

¹H NMR Chemical Shift Data for Methyl Benzoate and a Representative Chromium Benzoate Complex
Proton TypeMethyl Benzoate (CDCl₃, 400 MHz) Chemical Shift (ppm)Chromium (III) Benzoate Complex (DMSO) Chemical Shift (ppm)
Aromatic Protons~7.45 - 8.03Not explicitly detailed for aromatic region
Methyl Protons~3.9~3.332
Methylene ProtonsN/A~0.821 - 1.347

NMR spectroscopy provides crucial information about the nature of the coordination and bonding between the chromium atom and the methyl benzoate ligand. rasayanjournal.co.in The upfield shift of the arene proton signals is indicative of a significant interaction between the metal center and the π-system of the aromatic ring. cdnsciencepub.comresearchgate.net This interaction involves a degree of electron donation from the arene to the metal and back-donation from the metal to the arene's π* orbitals.

The changes in chemical shifts upon complexation have been used to probe the electronic effects of the Cr(CO)₃ group. Studies on related fluoroarene chromium tricarbonyl complexes have shown that the transmission of electronic effects from substituents on the ring is altered upon complexation, suggesting an interaction between the σ framework of the ring and the chromium atom. mcmaster.ca Furthermore, ¹³C NMR studies on arene tricarbonyl chromium complexes reveal information about the dynamics of the carbonyl groups, with evidence of carbonyl exchange in the solid state at higher temperatures. rsc.org The stability of these complexes and the nature of the metal-ligand bond can be further investigated through techniques like Natural Bond Orbital (NBO) analysis, which reveals details about intramolecular interactions and electron delocalization. orientjchem.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are instrumental in characterizing the bonding within (Methyl Benzoate)tricarbonylchromium, particularly the arene-metal and carbonyl vibrations.

The IR and Raman spectra of (η⁶-arene)tricarbonylchromium complexes are characterized by strong absorptions in the carbonyl stretching region (ν(CO)). capes.gov.brchemrxiv.org Typically, these complexes exhibit two or three strong bands between 1800 and 2000 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the three CO ligands. capes.gov.brdicp.ac.cn The positions of these bands are sensitive to the electronic nature of the arene ligand; electron-withdrawing substituents on the arene ring generally lead to higher ν(CO) frequencies. capes.gov.br

A detailed vibrational analysis of methyl benzoate itself has been performed using both experimental and computational methods, providing a basis for understanding the changes upon complexation. rsc.orgnih.govnih.gov For the complex, new Raman polarization data have enabled a more complete assignment of the vibrational modes of the π-arene ligand. rsc.org The analysis of these modes, in comparison to the free arene and benzene in its first electronic excited state, indicates that many arene modes shift as expected if there is partial population of the π* orbitals due to back-donation from the metal. rsc.org However, other modes, such as those involving C-H out-of-plane bending, can shift in the opposite direction due to kinematic coupling. rsc.org

Typical Infrared Carbonyl Stretching Frequencies for Arene Tricarbonyl Chromium Complexes
Complex Typeν(CO) Frequency Range (cm⁻¹)
(η⁶-arene)Cr(CO)₃1800 - 2000
Cr(CO)₃ (gas phase, septet state)~1995

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the electronic and molecular structures of transient excited states in metal carbonyl complexes. researchgate.net Upon photoexcitation, the redistribution of electron density around the metal center leads to shifts in the vibrational frequencies of the CO ligands, which act as sensitive probes. researchgate.net While specific TRIR studies on (Methyl Benzoate)tricarbonylchromium are not detailed in the provided results, the principles are broadly applicable to this class of compounds. For related metal carbonyl complexes, TRIR has been used to observe the dynamics of metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The changes in the ν(CO) bands provide insights into the nature and lifetime of these excited states. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the (Methyl Benzoate)tricarbonylchromium molecule. The complexation of the Cr(CO)₃ moiety to the arene ring gives rise to new electronic transitions that are not present in the individual components. libretexts.org

The electronic absorption spectra of (η⁶-arene)Cr(CO)₃ complexes typically show characteristic bands in the UV-Vis region. orientjchem.org For a series of substituted arene chromium tricarbonyl complexes, the lowest energy absorption was observed in the range of 313-320 nm with relatively high intensity. orientjchem.org These transitions are often assigned as charge-transfer bands. orientjchem.orgscispace.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the assignment of the experimental electronic absorption bands. orientjchem.org These calculations can help distinguish between different types of transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. orientjchem.orglibretexts.org In many (η⁶-arene)Cr(CO)₃ complexes, the electronic spectrum is dominated by LMCT transitions. orientjchem.org The solvent can also influence the position of the absorption maxima. orientjchem.org

Typical UV-Vis Absorption Data for (η⁶-arene)Cr(CO)₃ Complexes
Complex TypeLowest Energy Absorption Range (nm)Typical Transition Assignment
(η⁶-arene)Cr(CO)₃313 - 320Ligand-to-Metal Charge Transfer (LMCT)

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Ground State Structure and Dynamics

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of (η⁶-arene)Cr(CO)₃ complexes. Calculations, often using functionals like B3LYP with basis sets such as LanL2DZ, have proven effective in optimizing the molecular geometry of these systems. For the tricarbonylchromium derivative of methyl benzoate (B1203000), both computational studies and X-ray analysis confirm a specific orientation of the chromium tricarbonyl group relative to the arene ring.

The dynamics of the Cr(CO)₃ moiety have also been a subject of computational study. The rotation of this "tripodal stool" relative to the arene ring is a key dynamic process. The rigid nature of the Cr(CO)₃ tripod, however, limits the number of significant conformational isomers, simplifying the conformational space.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. For (η⁶-methyl benzoate)Cr(CO)₃, TD-DFT calculations have been crucial in interpreting experimental results from techniques like picosecond time-resolved infrared spectroscopy (TRIR). Following photoexcitation, the molecule populates multiple excited states, and TD-DFT helps to assign their electronic character.

Investigations following 400 nm excitation in an n-heptane solution have shown the formation of two distinct excited states. These states have been identified and characterized through a combination of experimental observation and TD-DFT calculations, revealing the initial pathways of the molecule's photochemical behavior. acs.orgnih.govresearchgate.net

One of the key excited states identified for (η⁶-methyl benzoate)Cr(CO)₃ is the Metal-to-Arene Charge Transfer (MACT) state. In this state, electron density is promoted from the chromium center to the π* orbitals of the methyl benzoate ligand. This assignment is supported by TD-DFT calculations and experimental evidence. Specifically, a transient infrared feature observed at 1681 cm⁻¹ in TRIR experiments is attributed to the C=O stretch of the methyl ester group in the MACT excited state. acs.orgnih.govresearchgate.net This state typically decays back to the ground state without leading to ligand dissociation. acs.orgnih.govresearchgate.net

The second identified excited state is the Metal-to-Carbon Monoxide Charge Transfer (MCCT) state. This state involves the transfer of electron density from the chromium atom to the π* orbitals of the carbonyl ligands. TD-DFT calculations support the assignment of a transient IR band at 1724 cm⁻¹ to the organic carbonyl stretch in this MCCT state. acs.orgnih.govresearchgate.net Unlike the MACT state, the population of the MCCT state is productive for photochemistry, leading to the slow expulsion of a CO ligand over a timescale of approximately 150 picoseconds. nih.govresearchgate.net

Table 1: Spectroscopic and Photochemical Data for Excited States of (η⁶-methyl benzoate)Cr(CO)₃

Excited StateExperimental Signature (IR, cm⁻¹)Computational MethodPhotochemical OutcomeTimescale
MACT1681TD-DFTRelaxation to ground state-
MCCT1724TD-DFTCO ligand expulsion150 ps

Computational Modeling of Conformational Space and Isomer Stability

Computational modeling has been instrumental in understanding the conformational preferences of substituted (η⁶-arene)Cr(CO)₃ complexes. The orientation of the Cr(CO)₃ tripod relative to the substituent on the benzene (B151609) ring determines the isomer stability. For arenes with electron-withdrawing substituents, such as the ester group in methyl benzoate, the anti-eclipsed conformation is generally the most stable. In the case of the tricarbonylchromium derivative of methyl benzoate, this is supported by X-ray analysis, which shows that the carbonyl-chromium vectors of the Cr(CO)₃ group are directed toward the 1-, 3-, and 5-positions of the benzene ring. This preferred orientation reflects the electronic influence of the substituent on the arene ring.

Advanced Quantum Chemical Analysis (e.g., QTAIM, MEP) in Related Benzoate Systems

Advanced quantum chemical analyses provide deeper insights into the electronic structure and bonding. In studies of related substituted (arene)Cr(CO)₃ complexes, the Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) have been utilized.

MEP topography clearly illustrates the strong electron-withdrawing character of the Cr(CO)₃ moiety. These analyses show that the electronic effects of the arene substituent are significantly manifested in the MESP surrounding the oxygen atoms of the carbonyl ligands. Furthermore, the topography of the electron density, a concept central to QTAIM, has revealed that the chromium atom is bonded to only three of the arene's carbon atoms (those syn with respect to the carbonyl groups) via a (3, -1) bond critical point, suggesting a trigonal-prismatic coordination geometry.

Reactivity and Reaction Mechanisms

Ligand Exchange Reactions in Chromium-Methyl Benzoate (B1203000) and Related Complexes

The exchange of the arene ligand in (arene)tricarbonylchromium complexes is a fundamental reaction that has been the subject of kinetic studies. The uncatalyzed exchange of an arene ligand for another proceeds via a mechanism that is first order in the chromium complex and first order in the incoming arene, suggesting a direct displacement process. acs.org This contrasts with other ligand displacements that might proceed through a dissociative mechanism. acs.org

The reaction can be catalyzed by various agents. For instance, cyclohexanone (B45756) has been shown to catalyze the arene exchange in a process that is first order in the catalyst and independent of the incoming arene's concentration. acs.org Interestingly, even a typically unreactive complex like (hexamethylbenzene)tricarbonylchromium can catalyze the exchange between benzene (B151609) and (p-xylene)tricarbonylchromium. acs.org These findings have led to a simplified mechanistic proposal that accommodates first-order, second-order, and catalyzed pathways without necessitating the formation of a free tricarbonylchromium intermediate. acs.org

More recent research has focused on optimizing the synthesis of (η⁶-arene)Cr(CO)₃ complexes through thermal ligand exchange. chemrxiv.org It has been demonstrated that a large excess of the arene, a common practice in previous procedures, is not necessary to achieve high yields. chemrxiv.org This revised method simplifies the purification process, especially for complexes with high-boiling-point arenes, and is applicable to a wide range of functional groups on the arene. chemrxiv.org

The kinetics and mechanisms of arene exchange are crucial for understanding the formation and reactivity of these complexes. For example, studies on rhenium-naphthalene complexes have also shed light on the nature of arene exchange reactions, which can be extended to understand the behavior of chromium analogues. uzh.ch The direct reaction between an (arene)Cr(CO)₃ complex and a different arene at elevated temperatures (140-160 °C) results in a direct substitution. psgcas.ac.in Alternatively, ligands like acetonitrile (B52724) in (CH₃CN)₃Cr(CO)₃ can be readily displaced by an arene at room temperature. psgcas.ac.in

Reaction Type Kinetic Order (Uncatalyzed) Catalyst Examples Key Mechanistic Feature
Arene ExchangeFirst order in complex, First order in areneCyclohexanone, (Hexamethylbenzene)tricarbonylchromiumAssociative displacement process
Ligand DisplacementVaries (can be dissociative)-Often involves loss of a ligand as the initial step
Catalyzed Arene ExchangeFirst order in catalyst, Independent of arene concentrationCyclohexanoneCatalyst-assisted pathway

Nucleophilic Aromatic Substitution on Arene-Chromium Tricarbonyl Complexes

The coordination of an arene ring, such as methyl benzoate, to a chromium tricarbonyl, Cr(CO)₃, fragment dramatically alters its reactivity. The Cr(CO)₃ group acts as a powerful electron-withdrawing moiety, rendering the aromatic ring susceptible to nucleophilic attack. uwindsor.carsc.org This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a class of reactions typically limited to arenes bearing strong electron-withdrawing substituents. rsc.orgresearchgate.net

The addition of a nucleophile to the complexed arene ring results in the formation of a stable η⁵-cyclohexadienyl chromium intermediate. princeton.edu This intermediate can then undergo further reactions. If a suitable leaving group, such as a halide (F, Cl), is present on the ring, it can be displaced, leading to a net SNAr reaction. princeton.edu The process is analogous to classical SNAr in electron-deficient haloarenes. princeton.edu

The regioselectivity of the nucleophilic attack is a critical aspect and is strongly influenced by the substituents already present on the arene ring. uwindsor.caprinceton.edu For arenes with strong resonance-donating substituents like alkoxy (RO-) or amino (R₂N-) groups, the attack is highly selective for the meta position. princeton.edu The conformation of the Cr(CO)₃ group relative to the arene substituents also plays a role in directing the incoming nucleophile under kinetic control. uwindsor.camsu.edu Under thermodynamic control, the most stable anionic intermediate dictates the product distribution. uwindsor.ca

A variety of nucleophiles can participate in these reactions, including carbanions, amines, and alkoxides. researchgate.netprinceton.edu For instance, the reaction of 2-lithio-1,3-dithiane with (benzene)tricarbonylchromium (B13710417) yields an anionic η⁵-cyclohexadienyl complex, which upon oxidation with iodine, results in the substituted arene. uwindsor.ca

Substituent on Arene Directing Effect Typical Nucleophiles Intermediate
-F, -Clipso-substitutionC-nucleophiles, Amines, Alkoxidesη⁵-cyclohexadienyl chromium complex
-OR, -NR₂meta-attackC-nucleophilesη⁵-cyclohexadienyl chromium complex
-HSubstitution for HC-nucleophilesη⁵-cyclohexadienyl chromium complex

Photochemical Reactivity and CO Ligand Dissociation Pathways

The photochemical behavior of (arene)tricarbonylchromium complexes is characterized by the dissociation of a carbon monoxide (CO) ligand upon irradiation with UV light. rsc.orgnih.gov This process is highly efficient, with quantum yields approaching unity for the dissociation of the first CO ligand in complexes like Cr(CO)₆ and Fe(CO)₅. acs.org The photodissociation occurs on an ultrafast timescale, typically within femtoseconds. nih.gov

Upon photoexcitation, the complex is promoted to an excited state. For Cr(CO)₄(bipyridine), a related complex, non-adiabatic dynamic simulations show that the photodissociation follows a ballistic mechanism. nih.gov This means that after initial excitation, the system moves along a dissociative potential energy surface, leading to the cleavage of a Cr-CO bond. nih.gov This process can occur from both singlet and triplet excited states. nih.gov

In the case of (benzene)tricarbonylchromium in a styrene (B11656) solution, irradiation at 365 nm leads to the formation of transient species. rsc.org It is believed that an exciplex intermediate is formed, which then yields complexes where a CO ligand has been replaced by a styrene molecule coordinated through its vinyl group, such as (C₆H₆)Cr(CO)₂ (styrene). rsc.org The presence of free CO can enhance the formation of these transient species. rsc.org

Femtosecond valence photoelectron spectroscopy and excited-state molecular dynamics simulations on Cr(CO)₆ have provided detailed insights into the dissociation dynamics. acs.org The initial step is the elongation of a Cr-CO bond, which occurs within approximately 30 femtoseconds after photoexcitation. acs.org The subsequent electronic state repopulation and dissociation steps are extremely rapid. acs.org The selectivity for axial CO dissociation in some complexes is attributed to the specific topology of the potential energy surfaces and the absence of certain avoided crossings for equatorial dissociation. nih.gov

Complex Excitation Wavelength (nm) Primary Photoproduct Dissociation Timescale
Cr(CO)₆UVCr(CO)₅ + COFemtoseconds acs.org
(Benzene)Cr(CO)₃365(C₆H₆)Cr(CO)₂ + CO-
Cr(CO)₄(bipyridine)UVCr(CO)₃(bipyridine) + CO~86 fs (S₃ lifetime) nih.gov

Cycloaddition and Nucleophilic Addition Reactions Mediated by Chromium-Methyl Benzoate Complexes

The chromium tricarbonyl moiety in (arene)Cr(CO)₃ complexes not only activates the arene ring for substitution but also serves as a bulky stereodirecting group. This steric hindrance effectively blocks one face of the arene, enabling highly diastereoselective reactions on the other face. uwindsor.cawikipedia.org

One significant application of this facial control is in cycloaddition reactions. The complexed arene can participate in [4+2] cycloadditions with dienophiles. For example, a chiral acrylate (B77674) derivative complexed with chromium tricarbonyl can undergo cycloaddition with high endo preference and excellent diastereoselectivity. uwindsor.ca While arenes themselves are generally unreactive in cycloadditions, complexation to chromium can facilitate these reactions, although strongly dearomatized η²- or η⁴-arene complexes are typically required for low-energy barrier cycloadditions. researchgate.net

Furthermore, chromium arene complexes can mediate other types of cycloadditions. For instance, a binuclear chromium complex has been shown to undergo a [3+2+2] cycloaddition to form a 7-aryl cycloheptatriene (B165957) derivative with high diastereoselectivity. uwindsor.ca

Reaction Type Role of Cr(CO)₃ Key Outcome Selectivity
[4+2] CycloadditionFacial blocking groupDiastereoselective formation of cyclic productsHigh endo preference and diastereoselectivity uwindsor.ca
Nucleophilic Addition/ProtonationArene activation, StereodirectingFormation of cyclohexadiene complexesRegioselectivity influenced by arene substituents uwindsor.caprinceton.edu
[3+2+2] CycloadditionMediatorFormation of cycloheptatriene derivativesHigh diastereoselectivity uwindsor.ca

Deprotonation Mechanisms of Carboxylic Acid Ligands upon Chromium Complex Formation

While the primary focus is on methyl benzoate, an ester, the reactivity of the related (η⁶-benzoic acid)tricarbonylchromium(0) complex provides insight into the effect of the Cr(CO)₃ group on acidic protons. The complexation of benzoic acid to the chromium tricarbonyl fragment significantly impacts the acidity of the carboxylic proton. The electron-withdrawing nature of the Cr(CO)₃ moiety stabilizes the resulting carboxylate anion through induction.

The deprotonation of a carboxylic acid by a base, such as sodium hydroxide (B78521), is a standard acid-base reaction. youtube.com The hydroxide ion removes the acidic proton from the carboxyl group to form a carboxylate anion and water. youtube.com The resulting carboxylate anion is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms. youtube.com

In the context of the chromium complex, the additional electron-withdrawing effect of the Cr(CO)₃ group further stabilizes the benzoate anion. This increased stabilization of the conjugate base leads to an increase in the acidity (a decrease in the pKa) of the complexed benzoic acid compared to free benzoic acid. The deprotonation generates the (η⁶-benzoate)tricarbonylchromium anion.

Studies on the deprotonation of benzoic acids in other contexts, for example, to form copper carboxylates for subsequent reactions, highlight that the initial deprotonation is a crucial step for efficient reaction. nih.gov The formation of the salt (e.g., lithium benzoate) before introducing other reagents often leads to higher yields, underscoring the importance of the deprotonation event. nih.gov

The general mechanism involves the attack of a base on the acidic proton of the carboxylic acid, with the electrons from the O-H bond moving to the oxygen atom. This creates the carboxylate anion, which is resonance-stabilized and, in this specific case, further stabilized by the electron-withdrawing chromium tricarbonyl group.

Applications in Materials Science

Development of Materials with Specific Optical and Magnetic Properties

The chromium ion is central to conferring unique optical and magnetic characteristics to materials. Organometallic complexes containing chromium can be used to introduce chromium into host materials, thereby tuning their physical properties.

Optical Properties: Chromium-doped materials are known for their broadband emission capabilities, which are highly sensitive to the ligand field around the chromium ions. spiedigitallibrary.org The specific valence states and site symmetry of chromium atoms, influenced by the host material, dictate the optical behavior. spiedigitallibrary.orgresearchgate.net For instance, the Cr³⁺ ion is an ideal activator for broadband near-infrared (NIR) emission due to its broad absorption bands in the blue and orange-red spectral regions. bohrium.com In weak crystal fields, spin-allowed transitions result in wide-band emissions, a desirable property for various optical applications. bohrium.com

Magnetic Properties: The magnetic behavior of materials containing chromium is complex and highly dependent on its form and surrounding environment. Pure chromium exhibits a mean magnetic susceptibility of 3.08 × 10⁻⁶ e.m.u. per gram at room temperature, a value that is relatively constant over a wide temperature range. researchgate.net When incorporated into alloys or complexes, the magnetic properties can change significantly. For example, the magnetic susceptibility of chromium has been measured from -195°C to 1440°C, showing an increase at higher temperatures and a distinct transition near 1400°C. aps.org The interaction between chromium and other elements, such as in Co-Cr thin films or CrSi, can lead to varied magnetic behaviors, including ferromagnetism and antiferromagnetism, which are crucial for developing magnetic storage and spintronic devices. researchgate.netresearchgate.net

Table 1: Magnetic Susceptibility of Pure Chromium at Various Temperatures

Temperature (°C) Mass Susceptibility (emu/gram)
-195 3.42 x 10⁻⁶
Room Temperature 3.08 x 10⁻⁶
1440 ~4.30 x 10⁻⁶

This table is interactive. Sort columns by clicking on the headers.

Precursor Materials for Thin Film Deposition

Organometallic compounds are frequently used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create high-purity thin films. While specific data on Chromium;methyl benzoate (B1203000) is limited, related chromium carbonyl complexes like chromium hexacarbonyl (Cr(CO)₆) are established precursors for depositing chromium oxide (Cr₂O₃) thin films. researchgate.net

These precursor molecules are vaporized and then decomposed on a heated substrate to form a solid film. The process allows for precise control over film thickness and composition. For example, plasma-enhanced chemical vapor deposition (PECVD) using Cr(CO)₆ has been used to grow Cr₂O₃ films at temperatures between 250 and 400 °C. researchgate.net The properties of the resulting films, such as crystallinity and surface roughness, are highly dependent on the deposition conditions. researchgate.net Chromium metal itself is widely used as an adhesion promoter for other metal layers, typically applied in thicknesses of 2 to 50 nm via thermal evaporation or electron beam evaporation. emdgroup.com

Applications in LED Manufacturing

Chromium-activated phosphors are gaining significant attention for their use in near-infrared (NIR) phosphor-converted light-emitting diodes (pc-LEDs). acs.orgresearchgate.net These NIR pc-LEDs are critical for applications such as night vision, biomedical imaging, and food analysis. bohrium.comresearchgate.net

The Cr³⁺ ion is an effective activator for NIR phosphors because its absorption band in the blue light region aligns well with the emission from commercial blue LED chips. bohrium.com When a Cr³⁺-doped phosphor is coated on a blue LED chip, it absorbs the blue light and re-emits it as broadband NIR radiation. acs.org Researchers have successfully developed Cr³⁺-substituted materials that provide highly efficient and tunable NIR emission spectra. For instance, by modifying the crystal field environment of Cr³⁺ in a Ga₂O₃ host, the emission peak can be shifted from 726 nm to 830 nm. acs.org Such phosphors demonstrate high quantum yield and excellent thermal stability, making them ideal for device integration. acs.org

Table 2: Performance of a Cr³⁺-Activated NIR pc-LED

Parameter Value Reference
Excitation Wavelength 450 nm acs.org
Emission Peak Range 726 - 830 nm acs.org
Application Spectroscopy, Bio-imaging acs.orgresearchgate.net

This table is interactive. Sort columns by clicking on the headers.

Integration in Sensing Technologies (e.g., Metal Oxide Semiconductor Gas Sensors)

Metal oxide semiconductors (MOS) are foundational materials for gas sensors due to their low cost, stability, and high sensitivity. scilit.com Chromium oxides are among the materials used to create sensor-active layers. For instance, thin films of chromium/titanium oxide (CTO) have been developed for use in MOS gas sensors. google.com

Organometallic chromium compounds can serve as precursors to synthesize these metal oxide layers. The sensing mechanism of MOS-based sensors relies on the change in electrical resistance of the semiconductor material upon interaction with a target gas. mdpi.com The performance of these sensors, including selectivity and response time, is influenced by the material's morphology, defect structure, and the presence of heterointerfaces. rsc.org By varying the electronic structure and nanoparticle size of the metal oxide, sensors can be tailored for the detection of specific gases. researchgate.net

Cr-Doped Materials as Broadband and Tunable Optical Sources

The unique electronic configuration of chromium ions makes them highly suitable for creating broadband and tunable optical sources. spiedigitallibrary.org The high sensitivity of the chromium ion's energy levels to the surrounding crystal field results in broad emission spectra. spiedigitallibrary.org This property is exploited in applications requiring wide bandwidths, such as in optical coherence tomography (OCT), where broader bandwidths can significantly improve spatial resolution. spiedigitallibrary.orgresearchgate.net

Researchers are exploring various host materials for chromium, including single crystals and amorphous glasses, to optimize emission properties. spiedigitallibrary.org While single crystals offer benefits for controlling a specific valence state, amorphous hosts can potentially accommodate higher doping concentrations and expand the emission bandwidth. spiedigitallibrary.orgresearchgate.net One notable achievement is the development of a Cr-doped fiber that exhibits broadband emission from 1.2 to 1.6 μm, covering the low-loss and low-dispersion windows of silica fibers, making it a candidate for new broadband fiber amplifiers. researchgate.net

Q & A

Q. How can methyl benzoate derivatives be engineered for enhanced pesticidal activity via structure-activity relationships (SAR)?

  • Methodological Answer : Modify the benzoate skeleton by introducing electron-withdrawing groups (e.g., nitro) to enhance binding to insect olfactory receptors. Validate SAR hypotheses using molecular docking simulations and in vivo bioassays. Compare efficacy with DEET derivatives .

Methodological Best Practices

  • Data Reproducibility : Follow CONSORT or STROBE guidelines for reporting experimental workflows. Deposit raw spectral data in public repositories (e.g., Zenodo) with metadata on instrument settings .
  • Conflict Resolution : For contradictory results, replicate experiments under standardized conditions (e.g., IUPAC-recommended buffers) and publish negative findings to reduce bias .
  • Ethical Compliance : Cite primary sources rigorously and avoid data manipulation. Use copyright-compliant figures and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.